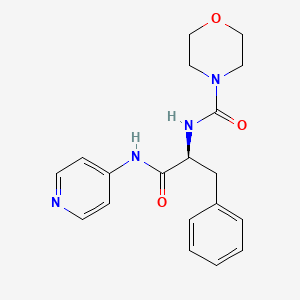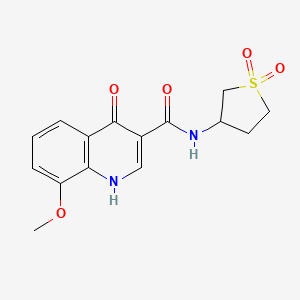![molecular formula C16H22N4O4 B10994719 1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10994719.png)
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the oxadiazole moiety, and the incorporation of the methoxyethyl and dimethyl groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxadiazole Moiety: This step may involve the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclization.
Incorporation of Functional Groups: The methoxyethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares structural similarities but may differ in specific functional groups.
This compound: Another similar compound with variations in the oxadiazole moiety.
Properties
Molecular Formula |
C16H22N4O4 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O4/c1-10-9-11(2)20(7-8-23-4)16(22)14(10)15(21)17-6-5-13-18-12(3)19-24-13/h9H,5-8H2,1-4H3,(H,17,21) |
InChI Key |
JZKRWISRMHFMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCC2=NC(=NO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-bromofuran-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10994639.png)
![N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B10994642.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10994654.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B10994665.png)


![3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10994676.png)
![7-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B10994688.png)
![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide](/img/structure/B10994689.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10994705.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10994710.png)
![8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B10994712.png)

